1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:
Solvent: Ethanol, methanol, or acetic acid
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating various diseases
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways
Receptor Binding: Binding to specific receptors to modulate biological responses
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,5-diphenyl-1H-pyrazole
- 1-benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- 1-benzyl-3,5-bis(3,5-dimethylphenyl)-1H-pyrazole
Uniqueness
1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H26N2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2/c1-18-10-12-23(14-20(18)3)25-16-26(24-13-11-19(2)21(4)15-24)28(27-25)17-22-8-6-5-7-9-22/h5-16H,17H2,1-4H3 |
InChI Key |
ZQOGEVNCSIRSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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